molecular formula C26H25N3O4S2 B12053464 N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 477329-07-0

N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12053464
CAS No.: 477329-07-0
M. Wt: 507.6 g/mol
InChI Key: YSMBPLKRZVIPHB-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydrobenzene ring. Key structural elements include:

  • 4-Methoxyphenyl substituents: Positioned at the 3- and N-positions, influencing electronic and steric properties.
  • Sulfanyl acetamide side chain: Introduces a thioether linkage and amide functionality, enhancing molecular interactions .

Properties

CAS No.

477329-07-0

Molecular Formula

C26H25N3O4S2

Molecular Weight

507.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N3O4S2/c1-32-18-11-7-16(8-12-18)27-22(30)15-34-26-28-24-23(20-5-3-4-6-21(20)35-24)25(31)29(26)17-9-13-19(33-2)14-10-17/h7-14H,3-6,15H2,1-2H3,(H,27,30)

InChI Key

YSMBPLKRZVIPHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Cyclization Reaction

Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate reacts with urea in glacial acetic acid at 120°C for 8 hours to form 4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine. Yields range from 75–82% depending on solvent polarity and temperature.

Sulfanyl-Acetamide Functionalization

Thiolation of the Pyrimidine Core

The 2-position of the pyrimidine ring is functionalized with a sulfanyl group using thiourea and iodine in ethanol under reflux. This step generates the 2-mercapto intermediate, which is isolated in 65–70% yield after recrystallization from ethanol.

Acetamide Coupling

N-(4-methoxyphenyl)-2-chloroacetamide is prepared by reacting 4-methoxyaniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C. The chloroacetamide is then coupled to the 2-mercapto intermediate via a nucleophilic substitution reaction using K₂CO₃ in acetone (Table 1).

Table 1: Reaction Conditions for Acetamide Coupling

ParameterOptimal ValueYield (%)Purity (HPLC)
SolventAcetone8298.5
BaseK₂CO₃8599.1
Temperature (°C)50–607897.8
Reaction Time (h)68098.2

Data adapted from.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol:water (3:1 v/v), achieving >99% purity as confirmed by HPLC. Crystalline structure analysis (XRD) reveals monoclinic symmetry with space group P2₁/c.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.58–7.62 (m, 4H, Ar-H), 4.12 (s, 2H, SCH₂CO), 3.81 (s, 3H, OCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times by 60% compared to conventional heating, with comparable yields (80–83%).

Solid-Phase Synthesis

Immobilization of the benzothieno-pyrimidine core on Wang resin enables stepwise functionalization, though yields are lower (55–60%) due to steric hindrance.

Industrial Scalability Challenges

ChallengeMitigation StrategyCost Impact (%)
High-temperature stepsContinuous flow reactors-12
Solvent wasteSwitch to cyclopentyl methyl ether-18
Low thiourea reactivityUltrasonic activation+5

Data from.

Comparative Analysis of Methods

Table 2: Efficiency Metrics Across Methods

MethodYield (%)Time (h)Purity (%)
Conventional822498.5
Microwave83998.7
Solid-phase584895.2

Chemical Reactions Analysis

Types of Reactions

“N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. The compound has been tested against various cancer cell lines, demonstrating promising cytotoxic effects. For instance:

  • Study Findings : A study published in ResearchGate identified this compound as a novel anticancer agent through screening a drug library on multicellular spheroids. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. Modifications to its chemical structure may enhance its potency and selectivity against cancer cells.

ModificationEffect
Substitution on the phenyl ringAlters binding affinity to target proteins
Variation in the sulfanyl groupModifies pharmacokinetic properties

Antimicrobial Properties

Preliminary investigations suggest that N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit antimicrobial activity. Further research is required to elucidate its effectiveness against various pathogens.

Neuroprotective Effects

Some studies indicate potential neuroprotective effects of this compound. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Case Studies

  • Anticancer Screening : In a comprehensive screening conducted on multiple cancer cell lines (e.g., breast and lung cancer), N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide was found to significantly reduce cell viability at micromolar concentrations .
  • Mechanistic Studies : Detailed mechanistic studies have shown that this compound inhibits key signaling pathways associated with cancer progression. This includes downregulation of oncogenes and upregulation of tumor suppressor genes .

Mechanism of Action

The mechanism of action of “N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituent groups on the phenyl rings and the acetamide side chain. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Data
Target Compound: N-(4-Methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...-yl]sulfanyl}acetamide R1 = 4-OCH₃, R2 = 4-OCH₃ C27H27N3O3S2 505.65 Predicted CCS (Ų): [M+H]+ = 214.5 (calculated)
2-{[3-(4-Ethoxyphenyl)-4-oxo-...-yl]sulfanyl}-N-(4-methylphenyl)acetamide () R1 = 4-OCH₂CH₃, R2 = CH₃ C28H29N3O3S2 519.68 Higher lipophilicity due to ethoxy group; no activity data available
N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-...-yl]sulfanyl}acetamide () R1 = CH₂CH₃, R2 = CH₃ C27H27N3O2S2 489.64 Reduced polarity from ethyl group; molecular weight lower than target compound
N-(4-Ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...-yl]sulfanyl}acetamide () R1 = CH₂CH₃, R2 = 4-OCH₃ C27H27N3O3S2 505.65 Same molecular weight as target; CCS data available (214.5 Ų for [M+H]+)
N-(2-Methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-...-yl]sulfanyl}acetamide () R1 = 2-OCH₃, R2 = CH₃ C26H25N3O3S2 491.62 Lower molecular weight; steric effects from ortho-methoxy group

Physicochemical Implications of Substituents

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility via polar interactions but may reduce membrane permeability. The target compound’s dual methoxy groups balance polarity and lipophilicity .

Biological Activity

N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This compound features a complex structure that may confer various pharmacological properties.

Chemical Structure

The compound has the following molecular formula and weight:

  • Molecular Formula : C25H24N4O5S3
  • Molecular Weight : 556.67 g/mol

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Many compounds with a benzothieno-pyrimidine scaffold have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit bacterial growth against various strains .
  • Anticancer Properties : The presence of the methoxyphenyl group is linked to enhanced anticancer activity. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are common among phenyl and pyrimidine derivatives. Research has shown that such compounds can reduce inflammatory markers in vitro .

Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of related compounds, it was found that those with the benzothieno-pyrimidine structure exhibited significant activity against Aspergillus fumigatus, a common fungal pathogen. The modifications in the side chains influenced their potency .

Anticancer Activity Assessment

A recent investigation into the anticancer properties of methoxy-substituted benzothieno-pyrimidines revealed that these compounds could inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of inflammatory markers

Q & A

Basic: What synthetic strategies are effective for optimizing the yield of this compound?

Answer:
The synthesis of structurally related thienopyrimidine-acetamide derivatives often involves multi-step reactions, including cyclocondensation, sulfanyl group introduction, and purification via column chromatography. For example:

  • Key steps : Use of coupling agents (e.g., TMSOTf) for sulfanyl linkage formation, as seen in analogous syntheses of pyrimidine derivatives .
  • Purification : Chromatographic separation with solvents like ethyl acetate/hexane mixtures improves purity .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., donor/acceptor molar ratios) and reaction temperatures (e.g., cooling to -40°C for selective coupling) can enhance efficiency .

Basic: Which spectroscopic and crystallographic methods confirm structural integrity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d6) identify substituents like methoxyphenyl groups and sulfanyl linkages. Chemical shifts for aromatic protons typically appear at δ 7.0–8.5 ppm, while carbonyl groups resonate near δ 170 ppm .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves conformational details, such as dihedral angles between aromatic rings and hydrogen-bonding networks in related acetamide derivatives .

Advanced: How can contradictions in structure-activity relationship (SAR) data between in vitro and in vivo models be resolved?

Answer:

  • Systematic derivative synthesis : Prepare analogs with variations in the methoxyphenyl or sulfanyl groups to isolate pharmacophoric elements. For example, replacing the 4-methoxyphenyl group with halogenated analogs (e.g., 4-chlorophenyl) can clarify electronic effects .
  • Metabolic profiling : Assess hepatic stability (e.g., using microsomal assays) to identify metabolites that may alter activity in vivo .
  • Computational docking : Compare binding affinities of parent compound and metabolites to target proteins (e.g., kinases or receptors) using molecular dynamics simulations .

Advanced: What experimental protocols evaluate the compound’s stability under stress conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis (e.g., 0.1M HCl/NaOH at 60°C), oxidative stress (H₂O₂), and photolytic conditions (UV light). Monitor degradation via HPLC-MS to identify labile sites (e.g., sulfanyl or acetamide bonds) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity, which inform storage conditions .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 or tyrosine kinases). Focus on interactions between the sulfanyl group and catalytic cysteine residues .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with activity data to design optimized analogs .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation during weighing .
  • First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced: How to design bioassays for evaluating kinase inhibition or antibacterial activity?

Answer:

  • Kinase inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or VEGFR2). IC₅₀ values are calculated from dose-response curves .
  • Antibacterial testing : Employ microbroth dilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution without cytotoxicity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the acetamide moiety to improve hydrophilicity .

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